1-[4-(2,6-Dimethoxyphenoxy)but-2-ynyl]piperidine;hydrochloride
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Overview
Description
1-[4-(2,6-Dimethoxyphenoxy)but-2-ynyl]piperidine;hydrochloride is a chemical compound with the molecular formula C13H19NO3•HCl and a molecular weight of 273.76 . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a piperidine ring and a but-2-ynyl group attached to a dimethoxyphenoxy moiety.
Preparation Methods
The synthesis of 1-[4-(2,6-Dimethoxyphenoxy)but-2-ynyl]piperidine;hydrochloride involves several steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dimethoxyphenol and 4-piperidone.
Formation of the Intermediate: The 2,6-dimethoxyphenol is reacted with propargyl bromide to form 2,6-dimethoxyphenoxypropyne.
Coupling Reaction: The intermediate is then coupled with 4-piperidone under specific conditions to form the desired product.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to obtain this compound.
Industrial production methods typically involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[4-(2,6-Dimethoxyphenoxy)but-2-ynyl]piperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenoxy group, leading to various derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogen gas with metal catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(2,6-Dimethoxyphenoxy)but-2-ynyl]piperidine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Research into potential therapeutic applications, such as targeting specific receptors or enzymes, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2,6-Dimethoxyphenoxy)but-2-ynyl]piperidine;hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The but-2-ynyl group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
1-[4-(2,6-Dimethoxyphenoxy)but-2-ynyl]piperidine;hydrochloride can be compared with other similar compounds, such as:
4-(2,6-Dimethoxyphenoxy)piperidine: Lacks the but-2-ynyl group, which may affect its binding affinity and specificity.
1-[4-(2,6-Dimethoxyphenoxy)butyl]piperidine: Contains a butyl group instead of a but-2-ynyl group, leading to different chemical properties and reactivity.
These comparisons highlight the uniqueness of this compound, particularly its structural features that contribute to its specific interactions and applications.
Properties
IUPAC Name |
1-[4-(2,6-dimethoxyphenoxy)but-2-ynyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3.ClH/c1-19-15-9-8-10-16(20-2)17(15)21-14-7-6-13-18-11-4-3-5-12-18;/h8-10H,3-5,11-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMLOEQCUJKZDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCC#CCN2CCCCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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